molecular formula C22H24O4Sn B12646038 Butoxytriphenoxystannane CAS No. 93839-24-8

Butoxytriphenoxystannane

Cat. No.: B12646038
CAS No.: 93839-24-8
M. Wt: 471.1 g/mol
InChI Key: PFLIHZUILXBRRV-UHFFFAOYSA-K
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Description

Butoxytriphenoxystannane is an organotin compound with the molecular formula C22H24O4Sn It is characterized by the presence of a tin atom bonded to three phenoxy groups and one butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Butoxytriphenoxystannane can be synthesized through the reaction of triphenoxystannane with butanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of butanol to facilitate the reaction. The general reaction scheme is as follows:

Triphenoxystannane+ButanolThis compound+By-products\text{Triphenoxystannane} + \text{Butanol} \rightarrow \text{this compound} + \text{By-products} Triphenoxystannane+Butanol→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Butoxytriphenoxystannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

    Substitution: The phenoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Tin oxides and phenolic by-products.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

Butoxytriphenoxystannane has several applications in scientific research:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.

    Materials Science: The compound is explored for its potential in the development of advanced materials, including polymers and nanocomposites.

    Biology and Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which butoxytriphenoxystannane exerts its effects involves the interaction of the tin atom with various molecular targets. The phenoxy and butoxy groups can participate in coordination chemistry, allowing the compound to act as a ligand in catalytic processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Triphenoxystannane: Lacks the butoxy group and has different reactivity and applications.

    Butyltriphenoxystannane: Similar structure but with a butyl group instead of a butoxy group.

    Phenylstannanes: Compounds with phenyl groups bonded to tin, differing in their chemical properties and uses.

Uniqueness

Butoxytriphenoxystannane is unique due to the presence of both phenoxy and butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, setting it apart from other organotin compounds.

Properties

CAS No.

93839-24-8

Molecular Formula

C22H24O4Sn

Molecular Weight

471.1 g/mol

IUPAC Name

butoxy(triphenoxy)stannane

InChI

InChI=1S/3C6H6O.C4H9O.Sn/c3*7-6-4-2-1-3-5-6;1-2-3-4-5;/h3*1-5,7H;2-4H2,1H3;/q;;;-1;+4/p-3

InChI Key

PFLIHZUILXBRRV-UHFFFAOYSA-K

Canonical SMILES

CCCCO[Sn](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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